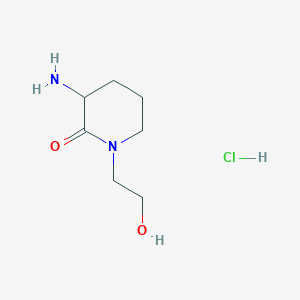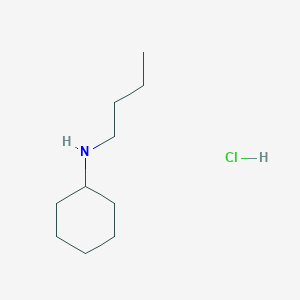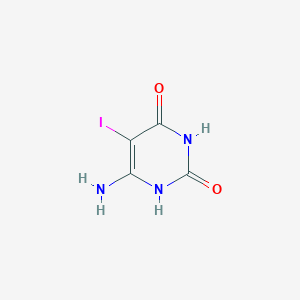![molecular formula C15H22BrN3O2 B1376460 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine CAS No. 1042917-47-4](/img/structure/B1376460.png)
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine
Overview
Description
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a bromopyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine, also known as tert-butyl N-[1-(5-bromo-2-pyridyl)-4-piperidyl]carbamate, is currently unknown. This compound is a derivative of pyridine and piperidine, both of which are common structures in many pharmaceuticals and natural products . .
Mode of Action
The Boc group in the compound is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group is stable towards most nucleophiles and bases . The presence of the Boc group may influence the compound’s interaction with its potential targets.
Pharmacokinetics
The presence of the Boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the Boc group can be cleaved under acidic conditions , which could potentially affect the compound’s stability and activity in different physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce different piperidine and pyridine derivatives .
Scientific Research Applications
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)piperidine: Similar in structure but lacks the bromopyridine moiety.
2-Amino-4-(1-piperidine)pyridine: Contains a piperidine ring and a pyridine ring but without the Boc protection.
Uniqueness
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine is unique due to the presence of both the Boc-protected amino group and the bromopyridine moiety. This combination allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-6-8-19(9-7-12)13-5-4-11(16)10-17-13/h4-5,10,12H,6-9H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWTWAKDIYLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


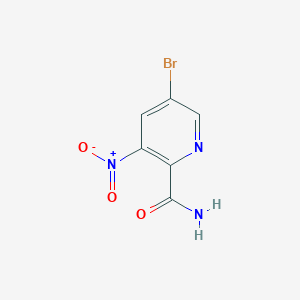


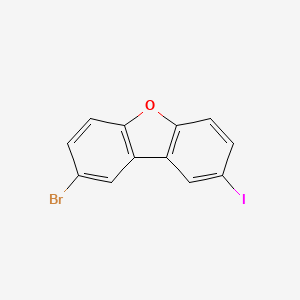
![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)


![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
